molecular formula C9H10ClN3O B2588140 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride CAS No. 2253640-36-5

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride

Cat. No.: B2588140
CAS No.: 2253640-36-5
M. Wt: 211.65
InChI Key: OWEIIJVPWFUEOD-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of an aminomethyl group attached to the naphthyridine ring, which is further complexed with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the naphthyridine core, followed by the introduction of the aminomethyl group. This can be achieved through a series of nucleophilic substitution reactions, often using reagents such as alkyl halides and amines under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride include:

  • 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones
  • 7-Deaza-7-aminomethyl-guanine

Uniqueness

What sets this compound apart from similar compounds is its unique naphthyridine core structure combined with the aminomethyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-(aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7;/h1-4H,5,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEIIJVPWFUEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-36-5
Record name 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride
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